An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzonitrile
An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold for Modern Chemistry
5-Bromo-2-hydroxy-4-methoxybenzonitrile is a substituted aromatic compound featuring a unique convergence of three key functional groups: a nitrile, a phenol, and a brominated methoxy-benzene core. This arrangement provides a rich chemical scaffold with multiple reactive sites, making it a molecule of significant interest for synthetic chemists and drug discovery professionals. The interplay between the electron-withdrawing nitrile group and the electron-donating hydroxyl and methoxy groups creates a nuanced electronic profile that dictates its reactivity and potential biological interactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, particularly within the realm of medicinal chemistry.
IUPAC Name: 5-bromo-2-hydroxy-4-methoxybenzonitrile CAS Number: 1379779-22-2 Molecular Formula: C₈H₆BrNO₂[1]
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are foundational to its application in research and development. While extensive experimental data for 5-Bromo-2-hydroxy-4-methoxybenzonitrile is not widely published, its properties can be reliably inferred from supplier data and comparison with structurally similar molecules.
Core Chemical Structure
The molecule consists of a benzene ring substituted with five groups at the following positions: a cyano group (-C≡N) at C1, a hydroxyl group (-OH) at C2, a methoxy group (-OCH₃) at C4, and a bromine atom (-Br) at C5. This specific arrangement influences the molecule's polarity, hydrogen bonding capability, and reactivity.
Caption: Chemical structure of 5-Bromo-2-hydroxy-4-methoxybenzonitrile.
Summary of Physicochemical Data
The following table summarizes the known and predicted properties of the compound.
| Property | Value / Observation | Source(s) |
| Molecular Weight | 228.05 g/mol | [1] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥95% | [2] |
| Melting Point | Predicted: 140-150 °C. Based on the melting point of the related isomer 3-Bromo-4-hydroxy-5-methoxybenzonitrile (144-148 °C). | [3] |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, DMF, and ethyl acetate. Sparingly soluble in water. | [3] |
| Storage Conditions | 2-8 °C, sealed in a dry environment. | |
| InChI Key | UCBVLFPUDKPKAC-UHFFFAOYSA-N |
Predicted Spectroscopic Profile
While specific experimental spectra for 5-Bromo-2-hydroxy-4-methoxybenzonitrile are not publicly available, a detailed prediction of its spectroscopic characteristics can be made based on the known effects of its constituent functional groups.[4][5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons, the hydroxyl proton, and the methoxy protons.
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at C6 will likely appear as a singlet, as will the proton at C3. Their precise chemical shifts will be influenced by the electronic effects of the neighboring substituents.
-
Hydroxyl Proton: A broad singlet, typically in the range of δ 5.0-6.0 ppm, corresponding to the phenolic -OH group. Its chemical shift can be variable and concentration-dependent.
-
Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons, characteristic of the -OCH₃ group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the electronegative oxygen and bromine atoms (C2, C4, C5) will be significantly shifted.
-
Nitrile Carbon: A characteristic signal for the cyano group carbon (-C≡N) is expected around δ 115-120 ppm.
-
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear as a signal around δ 55-60 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile group.
-
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands corresponding to the aryl-ether and phenol C-O stretching will be present in the 1200-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry would reveal the molecular weight.
-
Molecular Ion Peak: A prominent molecular ion peak (M⁺) would be observed at m/z ≈ 227 and 229 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Synthesis and Reactivity: A Chemist's Perspective
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile can be envisioned starting from commercially available 2-hydroxy-4-methoxybenzaldehyde. This approach involves two key transformations: electrophilic aromatic substitution (bromination) followed by conversion of the aldehyde to a nitrile.
Caption: Proposed synthetic workflow for 5-Bromo-2-hydroxy-4-methoxybenzonitrile.
Experimental Protocol: A Step-by-Step Guide
Step 1: Bromination of 2-Hydroxy-4-methoxybenzaldehyde
-
Rationale: The hydroxyl and methoxy groups are ortho, para-directing activators. Bromination is expected to occur at the C5 position, which is para to the hydroxyl group and ortho to the methoxy group, and is sterically accessible. Acetic acid serves as a polar protic solvent that can facilitate the reaction.
-
Procedure:
-
Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water. The product, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Conversion of Aldehyde to Nitrile via Aldoxime Dehydration
-
Rationale: This is a standard two-step, one-pot conversion. The aldehyde first reacts with hydroxylamine to form an aldoxime intermediate. Subsequent dehydration of the aldoxime, often achieved with reagents like acetic anhydride, thionyl chloride, or various catalysts, yields the nitrile.
-
Procedure:
-
To a flask containing the crude 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (1.0 eq) from Step 1, add a solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate, 1.5 eq) in aqueous ethanol.
-
Heat the mixture to reflux for 1-2 hours to form the aldoxime. Monitor by TLC.
-
After cooling, add a dehydrating agent such as acetic anhydride (Ac₂O) (2.0 eq) and heat the mixture again, for instance, to 100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-Bromo-2-hydroxy-4-methoxybenzonitrile.
-
Chemical Reactivity
The reactivity of this molecule is governed by its three functional groups:
-
Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other alkylation/acylation reactions. It also directs electrophilic aromatic substitution.
-
Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents.[6][7] Its electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.
-
Aromatic Ring and Bromine: The bromine atom can be replaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the C5 position.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 5-Bromo-2-hydroxy-4-methoxybenzonitrile are prevalent in many biologically active compounds. The nitrile group, in particular, is a key pharmacophore in numerous FDA-approved drugs.[8][9]
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in covalent interactions with active site residues of enzymes, such as cysteine proteases or serine proteases.[8] The substituted phenolic ring can provide additional hydrophobic and hydrogen bonding interactions to enhance binding affinity and selectivity.
-
Scaffold for Library Synthesis: As a multifunctional building block, this compound is an excellent starting point for generating a library of diverse derivatives.[10] The hydroxyl, nitrile, and bromo groups can be selectively modified to explore the structure-activity relationship (SAR) of a new chemical series. For instance, the bromine atom allows for late-stage functionalization via cross-coupling, a powerful strategy in modern medicinal chemistry.
-
Material Science: Phenolic and nitrile-containing compounds can be used as precursors for specialty polymers and functional materials.[11] The presence of a heavy atom (bromine) and polar functional groups could impart useful properties such as thermal stability or specific optical characteristics.
Safety and Handling
As a laboratory chemical with limited toxicological data, 5-Bromo-2-hydroxy-4-methoxybenzonitrile should be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Classification:
-
Pictogram: Exclamation Mark
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
-
Recommended Personal Protective Equipment (PPE):
-
Handling Precautions:
-
First Aid Measures:
References
-
1 - Supplementary Information. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
5-bromo-2-hydroxy-4-methoxybenzonitrile [ 1379779-22-2 ]. [Link]
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Supplementary Information - Beilstein Journals. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. [Link]
-
5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. [Link]
-
3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem. [Link]
-
4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961 - PubChem. [Link]
Sources
- 1. 1379779-22-2|5-Bromo-2-hydroxy-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
